molecular formula C14H11N3O B12415399 N-(1H-benzimidazol-2-yl)benzamide

N-(1H-benzimidazol-2-yl)benzamide

Cat. No.: B12415399
M. Wt: 237.26 g/mol
InChI Key: LYLQJTSHZYGWBO-UHFFFAOYSA-N
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Description

Fungicide4 is a synthetic chemical compound used primarily in agriculture to control and prevent fungal infections in crops. It is known for its effectiveness against a wide range of fungal pathogens, making it a valuable tool for farmers and horticulturists. Fungicide4 works by inhibiting the growth and reproduction of fungi, thereby protecting plants from diseases that can lead to significant yield losses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fungicide4 typically involves a multi-step chemical process. The initial step often includes the formation of a core structure through a series of organic reactions such as alkylation, acylation, or condensation. Subsequent steps may involve the introduction of functional groups that enhance the fungicidal activity of the compound. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical structure.

Industrial Production Methods: In an industrial setting, the production of Fungicide4 is carried out in large-scale reactors under controlled conditions. The process involves precise temperature and pressure control to ensure high yield and purity of the final product. The use of advanced technologies such as continuous flow reactors and automated monitoring systems helps in optimizing the production process, reducing waste, and ensuring consistent quality.

Chemical Reactions Analysis

Types of Reactions: Fungicide4 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often leading to the formation of derivatives with enhanced or modified activity.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various derivatives of Fungicide4 that may possess different levels of fungicidal activity. These derivatives are often studied to identify compounds with improved efficacy and reduced environmental impact.

Scientific Research Applications

Fungicide4 has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study the mechanisms of fungicidal action and to develop new fungicides with improved properties.

    Biology: Employed in studies to understand the interaction between fungi and plants, as well as the development of fungal resistance.

    Medicine: Investigated for its potential use in treating fungal infections in humans and animals.

    Industry: Utilized in the development of agricultural products that enhance crop protection and yield.

Mechanism of Action

Fungicide4 exerts its effects by targeting specific molecular pathways in fungi. It inhibits the synthesis of essential components of the fungal cell wall or membrane, leading to cell lysis and death. The compound may also interfere with fungal respiration or protein synthesis, further contributing to its fungicidal activity. The precise molecular targets and pathways involved in the action of Fungicide4 are subjects of ongoing research.

Comparison with Similar Compounds

Fungicide4 is compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Azoxystrobin, Chlorothalonil, Mancozeb.

    Uniqueness: Fungicide4 is known for its broad-spectrum activity and lower environmental impact compared to some older fungicides. It also has a unique mode of action that reduces the likelihood of resistance development in fungal populations.

Properties

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)benzamide

InChI

InChI=1S/C14H11N3O/c18-13(10-6-2-1-3-7-10)17-14-15-11-8-4-5-9-12(11)16-14/h1-9H,(H2,15,16,17,18)

InChI Key

LYLQJTSHZYGWBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3N2

Origin of Product

United States

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